molecular formula C10H8N2O2 B11907165 Quinolin-8-ylcarbamic acid CAS No. 876492-30-7

Quinolin-8-ylcarbamic acid

Cat. No.: B11907165
CAS No.: 876492-30-7
M. Wt: 188.18 g/mol
InChI Key: QVYNGEMFPFQXEZ-UHFFFAOYSA-N
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Description

Quinolin-8-ylcarbamic acid is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinolin-8-ylcarbamic acid typically involves the functionalization of quinoline derivatives. One common method is the reaction of quinoline-8-amine with phosgene or its derivatives under controlled conditions to form the carbamic acid derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, like solvent-free reactions or microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Quinolin-8-ylcarbamic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinolin-8-ylcarbamate derivatives.

    Reduction: Reduction reactions can convert it into quinolin-8-ylmethanamine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-ylcarbamate, while reduction can produce quinolin-8-ylmethanamine .

Scientific Research Applications

Quinolin-8-ylcarbamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinolin-8-ylcarbamic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Quinolin-8-ylcarbamic acid can be compared with other quinoline derivatives, such as:

    Quinoline-8-ol: Known for its antimicrobial properties.

    Quinoline-8-amine: Used as a precursor in various organic syntheses.

    Quinolone: A class of compounds with broad-spectrum antibacterial activity.

Uniqueness: this compound is unique due to its versatile reactivity and potential for functionalization, making it a valuable intermediate in the synthesis of diverse chemical entities .

By understanding the properties, preparation methods, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

876492-30-7

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

quinolin-8-ylcarbamic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,(H,13,14)

InChI Key

QVYNGEMFPFQXEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)O)N=CC=C2

Origin of Product

United States

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